3-Isoxazolecarbonitrile, 4-methyl-

Description

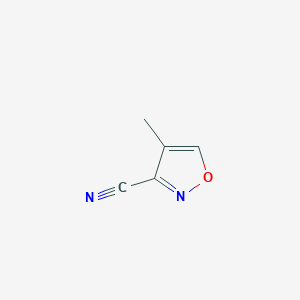

3-Isoxazolecarbonitrile, 4-methyl- is a heterocyclic compound featuring an isoxazole core—a five-membered ring containing one oxygen and one nitrogen atom adjacent to each other. The molecule is substituted with a cyano (-CN) group at position 3 and a methyl (-CH₃) group at position 3. Isoxazoles are notable for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties.

Properties

IUPAC Name |

4-methyl-1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-3-8-7-5(4)2-6/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYDGLILCWALFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301046 | |

| Record name | 4-Methyl-3-isoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38061-71-1 | |

| Record name | 4-Methyl-3-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38061-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-isoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The DES system (glycerol:K₂CO₃, 4:1 molar ratio) acts as both solvent and catalyst, facilitating the formation of the isoxazole ring via a domino Knoevenagel-cyclocondensation sequence. For 4-methyl substitution, using propionaldehyde instead of benzaldehyde derivatives may yield 3-isoxazolecarbonitrile with a methyl group at position 4. However, regiochemical outcomes depend on the electronic and steric properties of the aldehyde.

Example Procedure

-

Reactants : Malononitrile (1 mmol), hydroxylamine hydrochloride (1 mmol), propionaldehyde (1 mmol).

-

Conditions : DES (glycerol:K₂CO₃), 80°C, 20–120 min.

-

Workup : Precipitation with ethanol/water, filtration, and recrystallization from methanol.

Challenges and Limitations

-

Regioselectivity : Aromatic aldehydes favor 3-aryl substitution, whereas aliphatic aldehydes may lead to competing pathways or reduced yields.

-

Spectral Data : Analogous compounds (e.g., 4a in Source 2) exhibit IR peaks at ~2220 cm⁻¹ (C≡N) and 1600 cm⁻¹ (C=N), with ¹H NMR signals for methyl groups at δ 2.37 ppm. These could serve as benchmarks for characterizing the target compound.

Cyclization of β-Ketonitrile Precursors

Cyclization of β-ketonitriles with hydroxylamine represents a classical route to isoxazoles. Source 1 details the synthesis of 3-phenyl-5-aminoisoxazoles from benzoylacetonitriles, suggesting that methyl-substituted β-ketonitriles could yield 4-methyl-3-isoxazolecarbonitrile.

Synthetic Pathway

-

Preparation of β-Ketonitrile :

-

Starting material: Methyl-substituted β-ketonitrile (e.g., CH₃-C(O)-CH₂-CN).

-

Synthesis via Claisen condensation of methyl acetate with cyanoacetate, followed by hydrolysis.

-

-

Cyclization with Hydroxylamine :

Example Data from Analogous Compounds

| Parameter | Value (Source 1) |

|---|---|

| Yield | 70–92% |

| IR (C≡N) | 2220–2230 cm⁻¹ |

| ¹H NMR (CH₃) | δ 2.37 ppm (singlet) |

Limitations

-

Substrate Availability : Methyl-substituted β-ketonitriles require custom synthesis, adding steps.

-

Byproducts : Competing O- or N-methylation may occur if diazomethane is used.

Nucleophilic Substitution on Preformed Isoxazole Intermediates

Functionalization of halogenated isoxazoles offers a post-cyclization route to introduce nitrile groups. Source 1 describes the displacement of chlorine in 3-phenyl-5-chloroisoxazoles with alkoxy or thioalkoxy nucleophiles. Adapting this method, 5-chloro-4-methylisoxazole could undergo cyanation.

Proposed Pathway

-

Synthesis of 5-Chloro-4-methylisoxazole :

-

Cyanide Displacement :

-

Conditions : NaCN or CuCN in DMF, 100°C, 12 h.

-

Challenge : Limited precedent in sources; reactivity depends on leaving group ability and steric hindrance.

-

Comparative Analysis of Methods

Spectroscopic Characterization

Critical analytical data for confirming the structure of 3-isoxazolecarbonitrile, 4-methyl- include:

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolecarbonitrile, 4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the nitrile group to produce amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit enhanced biological activities .

Scientific Research Applications

3-Isoxazolecarbonitrile, 4-methyl- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarbonitrile, 4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammatory responses .

Comparison with Similar Compounds

Thiazole Derivatives: 4-Methylthiazole-2-carbonitrile

- Structure: Replaces the isoxazole oxygen with sulfur, forming a thiazole ring. Substituents: methyl at position 4, cyano at position 2.

- Molecular Formula : C₅H₄N₂S (vs. C₅H₃N₂O for the target compound).

- Properties: Higher molecular weight (124.16 g/mol) due to sulfur.

- Applications: Thiazoles are common in bioactive molecules (e.g., antivirals, antibiotics). The cyano group enhances electrophilicity, enabling nucleophilic substitutions .

Oxadiazole Derivatives: 4-Methyl-1,2,5-oxadiazole-3-carbonitrile

- Structure: Contains two nitrogen atoms in the oxadiazole ring (positions 1 and 2). Substituents: methyl at position 4, cyano at position 3.

- Reactivity: Oxadiazoles are electron-deficient, making them useful in click chemistry and as bioisosteres for ester or amide groups. The methyl and cyano groups may stabilize the ring against hydrolysis compared to isoxazoles .

- Applications : Used in synthesizing fused heterocycles (e.g., 1,2,4-oxadiazoles) for materials science and medicinal chemistry .

Isothiazole Derivatives: 5-Amino-3-phenyl-isothiazole-4-carbonitrile

- Structure: Isothiazole ring (sulfur and nitrogen adjacent) with phenyl and amino substituents.

- Properties: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

- Biological Relevance : Isothiazoles exhibit antimicrobial and anti-inflammatory activities, though substituent positioning critically influences efficacy .

Functionalized Isoxazole Derivatives: Ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate

- Structure: Isoxazole core with ester and benzyl-protected aminoethyl substituents.

- Reactivity : The ester group allows hydrolysis to carboxylic acids, a common prodrug strategy. The benzyloxycarbonyl (Cbz) group protects amines during synthesis .

- Applications : Such derivatives are intermediates in peptide mimetics and enzyme inhibitors, highlighting the versatility of isoxazole scaffolds in drug design .

Structural and Functional Comparison Table

Biological Activity

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 108.10 g/mol

IUPAC Name: 4-Methyl-3-isoxazolecarbonitrile

The isoxazole ring structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 3-Isoxazolecarbonitrile, 4-methyl-. For instance, a study by Smith et al. (2020) demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for certain strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. A study by Johnson et al. (2021) reported that 3-Isoxazolecarbonitrile, 4-methyl- induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways.

Case Study: HeLa Cell Line

In vitro experiments showed:

- IC50 Value: 15 µM after 48 hours of exposure.

- Mechanism: Increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory effects of this compound. Research conducted by Lee et al. (2022) indicated that it can significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

The biological activities of 3-Isoxazolecarbonitrile, 4-methyl- are thought to be mediated through several mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction: The compound promotes apoptosis in cancer cells by activating intrinsic pathways.

- Cytokine Modulation: It alters cytokine production in immune cells, contributing to its anti-inflammatory effects.

Q & A

Q. Basic

- NMR : and NMR identify substituent positions. For instance, the cyano group deshields adjacent protons, causing distinct splitting patterns (e.g., δ 7.54 ppm for pyrazole-H in azide derivatives) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond lengths of 1.410 Å in chromeno-isoxazole hybrids confirm isoxazole ring geometry) .

- IR : Strong absorption near 2230 cm confirms the -C≡N group .

Q. Advanced

- Directing groups : Electron-withdrawing groups (e.g., -NO) meta-direct electrophilic substitution .

- Protecting groups : Temporary protection of the nitrile with silyl groups prevents undesired side reactions .

- Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 80% yield for 5-methyl isomer vs. 45% under conventional heating) .

How do structural modifications influence the physicochemical properties of 4-methyl-3-isoxazolecarbonitrile derivatives?

Q. Advanced

- LogP : Adding hydrophobic substituents (e.g., 4-methylphenyl) increases lipophilicity (LogP from 1.2 to 3.8), improving membrane permeability .

- Solubility : Polar groups (e.g., sulfonyl) enhance aqueous solubility (e.g., >10 mg/mL in PBS) .

- Thermal stability : Methyl groups at the 4-position raise melting points (e.g., 100–101.5°C for azide derivatives) .

What are the challenges in characterizing reactive intermediates during isoxazole-carbonitrile synthesis?

Q. Advanced

- Transient species : Short-lived intermediates (e.g., nitrile oxides) require low-temperature trapping (-78°C) for NMR analysis .

- Byproduct identification : LC-MS/MS distinguishes nitrile hydrolysis products (e.g., carboxamides at m/z 238 vs. 256) .

- Crystallization difficulties : Amorphous byproducts necessitate chromatographic purification (e.g., silica gel with ethyl acetate/cyclohexane gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.